REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[CH2:5][CH2:6][CH2:7][S:8][C:9]1[N:13]([CH3:14])[N:12]=[N:11][N:10]=1)C.[OH-].[Na+]>C1COCC1>[CH3:14][N:13]1[C:9]([S:8][CH2:7][CH2:6][CH2:5][C:4]([OH:15])=[O:3])=[N:10][N:11]=[N:12]1 |f:1.2|
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCCSC1=NN=NN1C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the whole is stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Most of the THF is then concentrated by evaporation under reduced pressure in a rotary evaporator
|
Type
|
WASH
|
Details
|
the residue is washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate and concentration by evaporation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |